

An In-depth Technical Guide on (11Z)-Hexadec-11-enoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (11Z)-Hexadec-11-enoyl-CoA

Cat. No.: B15600292

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(11Z)-Hexadec-11-enoyl-CoA**, a key intermediate in the biosynthesis of the silk moth pheromone, bombykol. This document details its chemical identity, physicochemical properties, and its role in biochemical pathways, supplemented with relevant experimental context.

Chemical Identity and Nomenclature

(11Z)-Hexadec-11-enoyl-CoA is a long-chain fatty acyl-CoA molecule. Its systematic identification is crucial for accurate research and communication within the scientific community.

IUPAC Name: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(3R)-4-[[3-[2-[(Z)-hexadec-11-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate.[1]

Synonyms:

- (11Z)-Hexadecenoyl-coenzyme A[2]
- **(11Z)-hexadec-11-enoyl-CoA(4-)**[1]
- (Z)-hexadec-11-enyl-CoA[1]

- cis-11-Hexadecenoyl-CoA

Physicochemical Properties

Understanding the physicochemical properties of **(11Z)-Hexadec-11-enoyl-CoA** is fundamental for its handling, analysis, and for interpreting its biological function. The following table summarizes key computed properties.

Property	Value	Source
Molecular Formula	C37H64N7O17P3S	
Molecular Weight	1003.93 g/mol	MedChemExpress
Monoisotopic Mass	1003.3292238865 Daltons	
Topological Polar Surface Area	389 Å ²	PubChem
Heavy Atom Count	65	PubChem
Formal Charge	0	PubChem
Complexity	1670	PubChem

Biochemical Role: The Bombykol Biosynthesis Pathway

(11Z)-Hexadec-11-enoyl-CoA is a critical intermediate in the biosynthetic pathway of bombykol, the primary sex pheromone of the female silkworm moth, *Bombyx mori*.^[3] This pathway originates from the common fatty acid precursor, palmitoyl-CoA.

The key enzymatic step involving **(11Z)-Hexadec-11-enoyl-CoA** is a desaturation reaction. A specific fatty acid desaturase, encoded by the gene *Bmpgdesat1*, introduces a cis double bond at the $\Delta 11$ position of palmitoyl-CoA to form **(11Z)-Hexadec-11-enoyl-CoA**.^[3] This same enzyme subsequently catalyzes a second desaturation to produce the conjugated diene, (10E,12Z)-10,12-hexadecadienoyl-CoA, which is the direct precursor to bombykol.^[3] The final step in the pathway is the reduction of the acyl-CoA to the corresponding alcohol, bombykol.^[4]

The following diagram illustrates the core steps of the bombykol biosynthesis pathway.



[Click to download full resolution via product page](#)

Fig. 1: Biosynthetic pathway of bombykol from palmitoyl-CoA.

Experimental Protocols

While specific quantitative data for **(11Z)-Hexadec-11-enoyl-CoA** are not readily available in the reviewed literature, this section outlines a generalized experimental protocol for a fatty acid desaturase assay, which can be adapted to study the activity of the $\Delta 11$ -desaturase that produces **(11Z)-Hexadec-11-enoyl-CoA**.

Objective: To determine the activity of a fatty acid desaturase enzyme by measuring the conversion of a saturated fatty acyl-CoA to its monounsaturated product.

Materials:

- Microsomal fraction containing the desaturase enzyme (e.g., from insect pheromone glands or a heterologous expression system).
- Radiolabeled substrate (e.g., [1- 14 C]palmitoyl-CoA).
- Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2).
- Cofactors: NADH or NADPH.
- Bovine Serum Albumin (BSA), fatty acid-free.
- Reagents for stopping the reaction and lipid extraction (e.g., a mixture of chloroform and methanol).
- Thin-layer chromatography (TLC) plates and developing solvents.

- Scintillation counter and scintillation fluid.

Methodology:

- Enzyme Preparation: Isolate microsomes from the tissue of interest or from cells expressing the recombinant desaturase. The protein concentration of the microsomal preparation should be determined using a standard method (e.g., Bradford assay).
- Reaction Setup:
 - In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADH or NADPH, and BSA.
 - Add the microsomal enzyme preparation to the reaction mixture.
 - Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate.
 - The total reaction volume is typically kept small (e.g., 100-200 μ L).
 - Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Reaction Termination and Lipid Extraction:
 - Stop the reaction by adding a solvent mixture such as chloroform:methanol (e.g., 2:1 v/v).
 - Vortex the mixture thoroughly to ensure complete extraction of lipids.
 - Centrifuge to separate the organic and aqueous phases.
 - Carefully collect the lower organic phase containing the lipids.
- Analysis of Products:
 - The extracted lipids are concentrated under a stream of nitrogen.
 - The lipid residue is redissolved in a small volume of solvent and spotted onto a TLC plate.

- The TLC plate is developed in an appropriate solvent system to separate the saturated and unsaturated fatty acids (after saponification of the CoA esters) or the acyl-CoAs themselves.
- The separated radioactive spots corresponding to the substrate and product are visualized (e.g., by autoradiography) and scraped from the plate.
- The radioactivity of the scraped silica is quantified by liquid scintillation counting.
- Calculation of Enzyme Activity:
 - The enzyme activity is calculated based on the percentage of the radiolabeled substrate converted to the product over the reaction time and is typically expressed as pmol or nmol of product formed per minute per mg of protein.

Note: This is a generalized protocol. Specific parameters such as substrate and cofactor concentrations, incubation time, and temperature should be optimized for the specific enzyme being studied.

Conclusion

(11Z)-Hexadec-11-enoyl-CoA is a well-defined biochemical intermediate with a crucial role in the biosynthesis of the silkworm moth sex pheromone, bombykol. While its chemical identity and position in this metabolic pathway are clearly established, there is a notable lack of publicly available, specific quantitative data and detailed experimental protocols for this particular molecule. The information and generalized protocols provided in this guide serve as a foundational resource for researchers in lipid biochemistry, insect chemical ecology, and drug development, highlighting areas where further investigation is warranted to fully characterize the kinetics and regulation of its formation and subsequent conversion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (11Z)-hexadecenoyl-CoA | C37H60N7O17P3S-4 | CID 90657952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bombykol - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on (11Z)-Hexadec-11-enoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600292#11z-hexadec-11-enoyl-coa-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com